molecular formula C11H19NO2 B13520980 Ethyl 1-aminospiro[2.5]octane-6-carboxylate

Ethyl 1-aminospiro[2.5]octane-6-carboxylate

Katalognummer: B13520980
Molekulargewicht: 197.27 g/mol
InChI-Schlüssel: FOPNWSAZYICSLK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 1-aminospiro[25]octane-6-carboxylate is a chemical compound with the molecular formula C11H19NO2 It is a spiro compound, characterized by a unique bicyclic structure where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-aminospiro[2.5]octane-6-carboxylate typically involves the reaction of ethyl 6-oxospiro[2.5]octane-1-carboxylate with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-aminospiro[2.5]octane-6-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into various reduced forms.

    Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels, to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxo derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-aminospiro[2.5]octane-6-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Ethyl 1-aminospiro[2.5]octane-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.

Vergleich Mit ähnlichen Verbindungen

Ethyl 1-aminospiro[2.5]octane-6-carboxylate can be compared with other similar spiro compounds, such as:

    Ethyl 6-aminospiro[2.5]octane-1-carboxylate: This compound has a similar structure but differs in the position of the amino group.

    Ethyl 1-oxaspiro[2.5]octane-6-carboxylate: This compound contains an oxygen atom in the spiro ring, leading to different chemical properties and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to other spiro compounds.

Eigenschaften

Molekularformel

C11H19NO2

Molekulargewicht

197.27 g/mol

IUPAC-Name

ethyl 2-aminospiro[2.5]octane-6-carboxylate

InChI

InChI=1S/C11H19NO2/c1-2-14-10(13)8-3-5-11(6-4-8)7-9(11)12/h8-9H,2-7,12H2,1H3

InChI-Schlüssel

FOPNWSAZYICSLK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCC2(CC1)CC2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.